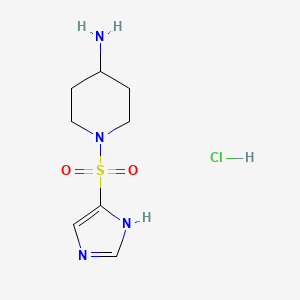

(6-Methylquinolin-3-yl)methanol

Descripción general

Descripción

“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . Its IUPAC name is (6-methyl-3-quinolinyl)methanol . The compound has a molecular weight of 173.21 . It is typically stored at room temperature and is available in powder form .

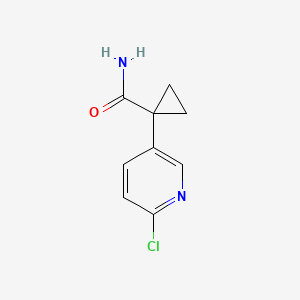

Molecular Structure Analysis

The InChI code for “(6-Methylquinolin-3-yl)methanol” is 1S/C11H11NO/c1-8-2-3-11-10 (4-8)5-9 (7-13)6-12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a quinoline core with a methyl group at the 6th position and a methanol group at the 3rd position.

Physical And Chemical Properties Analysis

“(6-Methylquinolin-3-yl)methanol” has a melting point of 86-88 degrees Celsius . It is a powder at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

“(6-Methylquinolin-3-yl)methanol” can be used as a starting material in the synthesis of other complex compounds. For instance, it can be reduced with solid sodium borohydride in methanol to afford 2-chloro-3-(hydroxymethyl)-6-methylquinoline .

Catalyst in Chemical Reactions

This compound can also act as a catalyst in certain chemical reactions. For example, it has been used in the reaction of 1-(2-aminophenyl) ethenone with pentane-2,4-dione .

Medicinal Chemistry

Quinoline motifs, such as the one present in “(6-Methylquinolin-3-yl)methanol”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Anticancer Activity: Quinoline derivatives have shown potential anticancer activity .

Antioxidant Activity: They also exhibit antioxidant properties .

Anti-inflammatory Activity: Quinoline derivatives have been found to possess anti-inflammatory properties .

Antimalarial Activity: Quinoline-based compounds have been used in the treatment of malaria .

Anti-SARS-CoV-2 Activity: Some quinoline derivatives have shown activity against SARS-CoV-2 .

Antituberculosis Activity: Quinoline derivatives have demonstrated antituberculosis activity .

Industrial Chemistry

In addition to its medicinal applications, “(6-Methylquinolin-3-yl)methanol” and its derivatives can be used in various industrial processes due to their chemical reactivity .

Safety and Hazards

Direcciones Futuras

The future directions for “(6-Methylquinolin-3-yl)methanol” and its derivatives could involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Propiedades

IUPAC Name |

(6-methylquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKJHDIJKKAWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylquinolin-3-yl)methanol | |

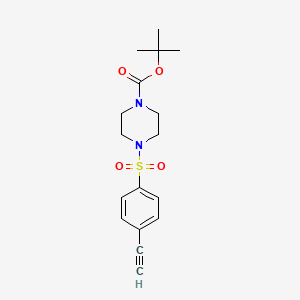

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of (2-chloro-6-methylquinolin-3-yl)methanol as revealed by the study?

A1: The study utilized single-crystal X-ray diffraction to determine that (2-chloro-6-methylquinolin-3-yl)methanol is a nearly planar molecule []. The root mean square deviation from planarity for non-hydrogen atoms was found to be 0.026 Å []. This near-planarity is attributed to the conjugated system present within the quinoline ring system []. Furthermore, the crystal structure revealed that molecules of (2-chloro-6-methylquinolin-3-yl)methanol interact through O—H⋯O hydrogen bonds forming C(2) chains []. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.713(3) Å [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)